![molecular formula C21H37NO4 B14497869 N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine CAS No. 64174-68-1](/img/structure/B14497869.png)
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine is a complex organic compound with a unique structure that combines a cyclopentyl ring, an octyl chain, and an isoleucine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine typically involves multiple steps, starting with the preparation of the cyclopentyl ring and the octyl chain. The key steps include:
Formation of the Cyclopentyl Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Octyl Chain: The octyl chain is introduced through alkylation reactions.
Acetylation of L-Isoleucine: L-isoleucine is acetylated using acetic anhydride or acetyl chloride in the presence of a base like triethylamine.
Coupling Reactions: The final step involves coupling the acetylated L-isoleucine with the cyclopentyl-octyl intermediate using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex molecules.
作用機序
The mechanism of action of N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-leucine
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-valine
- N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-alanine
Uniqueness
N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the octyl chain and the cyclopentyl ring, along with the isoleucine moiety, allows for unique interactions with molecular targets and distinct reactivity patterns compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
64174-68-1 |
|---|---|
分子式 |
C21H37NO4 |
分子量 |
367.5 g/mol |
IUPAC名 |
(2S,3S)-3-methyl-2-[[2-(2-octyl-3-oxocyclopentyl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H37NO4/c1-4-6-7-8-9-10-11-17-16(12-13-18(17)23)14-19(24)22-20(21(25)26)15(3)5-2/h15-17,20H,4-14H2,1-3H3,(H,22,24)(H,25,26)/t15-,16?,17?,20-/m0/s1 |
InChIキー |
XUDSZZKYTIHKFN-QVUWHDNHSA-N |
異性体SMILES |
CCCCCCCCC1C(CCC1=O)CC(=O)N[C@@H]([C@@H](C)CC)C(=O)O |
正規SMILES |
CCCCCCCCC1C(CCC1=O)CC(=O)NC(C(C)CC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
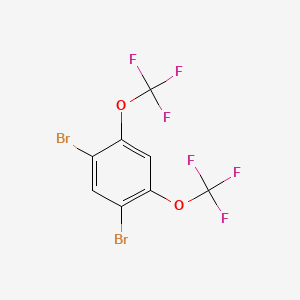
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
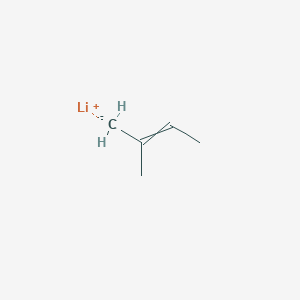
![5-Ethyl-3-[(hexylamino)methylidene]thiophene-2(3H)-thione](/img/structure/B14497810.png)

![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
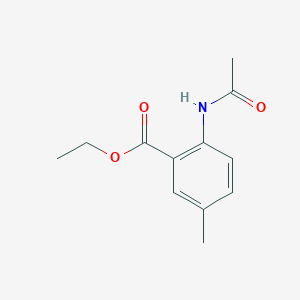
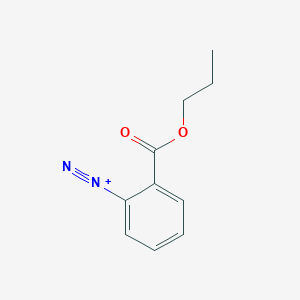

![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
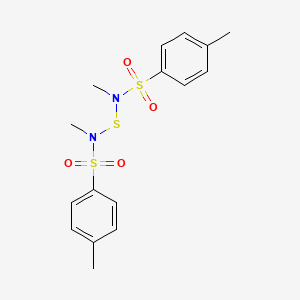

![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
